

Application Notes and Protocols for the Analytical Identification of Carmagerol

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Compound of Interest

Compound Name: *Carmagerol*

Cat. No.: *B10855868*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmagerol is a polar cannabinoid and a metabolite of cannabigerol (CBG), first identified in *Cannabis sativa* var. *Carma*. Its formal name is rac-6',7'-dihydro-6',7'-dihydroxycannabigerol. Understanding the analytical techniques for the precise identification and quantification of **Carmagerol** is crucial for research into its potential biological activities, for quality control of cannabis-based products, and for drug development. These application notes provide detailed protocols for the identification and analysis of **Carmagerol** using common analytical instrumentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Carmagerol** is presented in Table 1.

Property	Value
Molecular Formula	C ₂₁ H ₃₄ O ₄
Molecular Weight	350.5 g/mol
CAS Number	140396-81-2
Appearance	Colorless gum

Analytical Techniques and Protocols

This section details the recommended analytical methods for the identification and quantification of **Carmagerol**.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of cannabinoids. The following protocol is adapted from established methods for cannabinoid analysis and is suitable for the determination of **Carmagerol** in various matrices.

Experimental Protocol: HPLC-UV Analysis of **Carmagerol**

a. Sample Preparation (from Cannabis plant material):

- Homogenization: Grind dried and homogenized cannabis plant material to a fine powder.
- Extraction:
 - Accurately weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.
 - Add 10 mL of a methanol/ethanol (9:1, v/v) mixture.
 - Vortex for 1 minute to ensure thorough mixing.
 - Sonication in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.
 - Carefully collect the supernatant.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

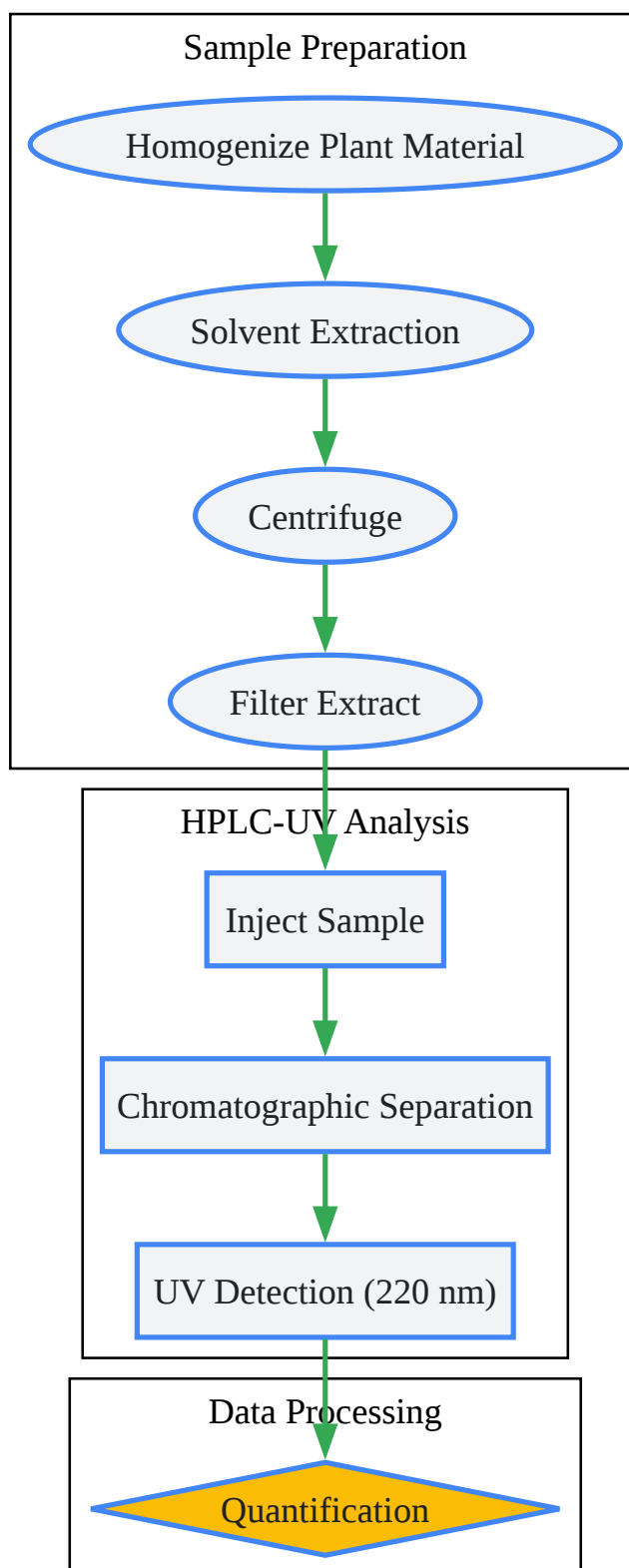
b. HPLC-UV Instrumentation and Conditions:

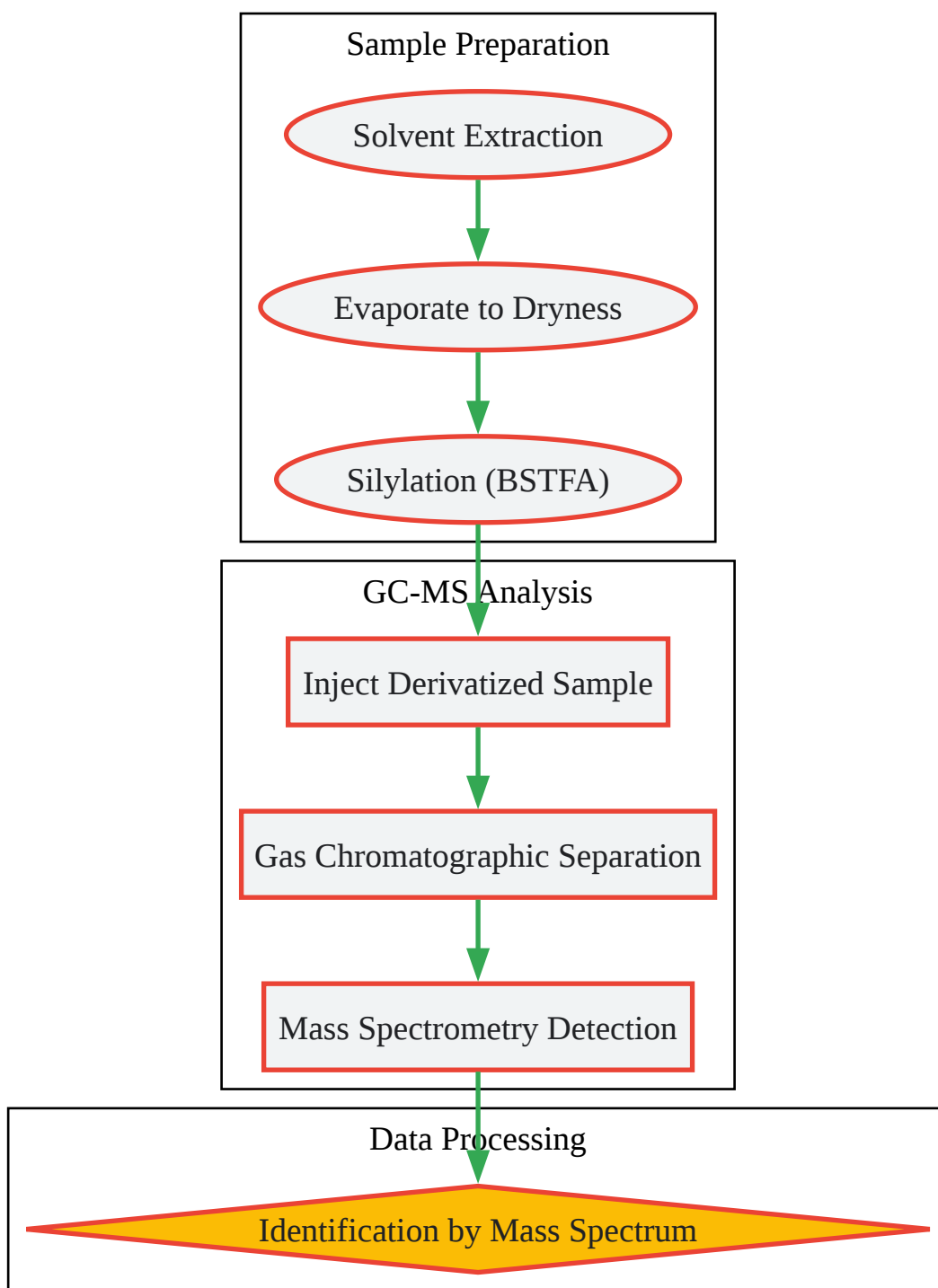
Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient	70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Injection Volume	10 µL
UV Detection	220 nm

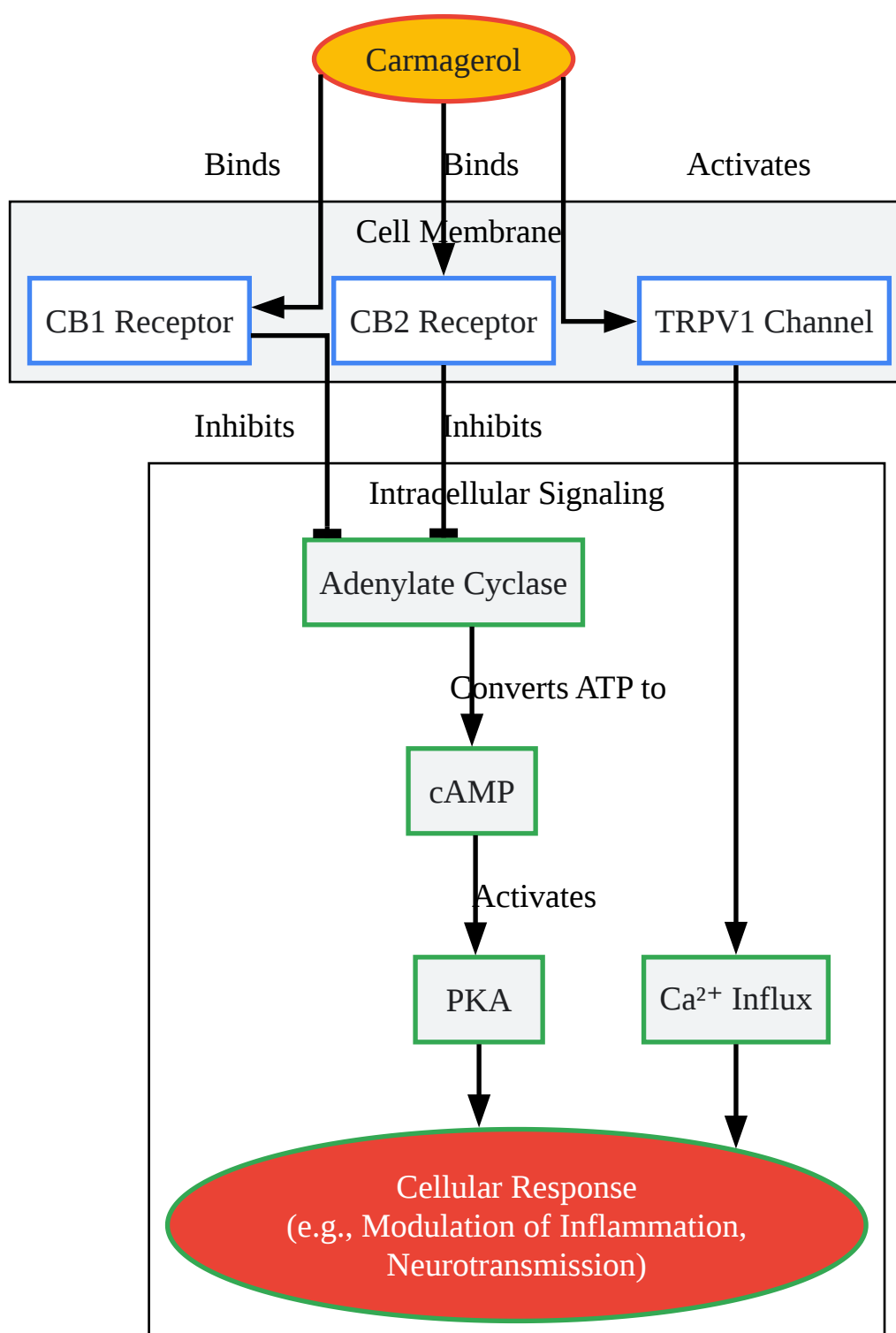
c. Quantification:

Create a calibration curve using a certified reference standard of **Carmagerol** at a minimum of five concentration levels. The concentration of **Carmagerol** in the sample can be determined by comparing its peak area to the calibration curve.

Workflow for HPLC-UV Analysis of **Carmagerol**







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